molecular formula C17H18ClN3O6S2 B3020321 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide CAS No. 941941-82-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B3020321
CAS No.: 941941-82-8
M. Wt: 459.92
InChI Key: INKCBRJKVAUZCC-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a chlorothiophene ring, and a nitrophenyl group with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acid derivatives and amines under dehydrating conditions.

    Sulfonylation of Chlorothiophene: The chlorothiophene moiety is sulfonylated using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: The final compound is assembled through coupling reactions, typically using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially affecting the thiophene ring or the methoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH), organolithium reagents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modifying their activity. The sulfonyl and nitrophenyl groups could play a role in binding to active sites or altering the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide
  • 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the sulfonylated chlorothiophene, provides a unique profile for interaction with various targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O6S2/c1-27-12-2-3-13(14(10-12)21(23)24)19-17(22)11-6-8-20(9-7-11)29(25,26)16-5-4-15(18)28-16/h2-5,10-11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCBRJKVAUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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